Dibutyl 2,4-dimethylpentanedioate
Description
Dibutyl 2,4-dimethylpentanedioate is a diester derived from pentanedioic acid (glutaric acid), modified with methyl groups at positions 2 and 4 on the carbon backbone and esterified with butanol. Its molecular formula is C₁₃H₂₆O₄, with a molecular weight of approximately 246.34 g/mol. Structurally, it features two butyl ester groups (-O-C₄H₉) and methyl substituents (-CH₃) at the 2nd and 4th positions of the pentanedioate chain (Figure 1).
Properties
CAS No. |
827042-18-2 |
|---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
dibutyl 2,4-dimethylpentanedioate |
InChI |
InChI=1S/C15H28O4/c1-5-7-9-18-14(16)12(3)11-13(4)15(17)19-10-8-6-2/h12-13H,5-11H2,1-4H3 |
InChI Key |
JCQLHTNWWADZCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)CC(C)C(=O)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 2,4-dimethylpentanedioate typically involves the esterification of 2,4-dimethylpentanedioic acid with butanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to remove water, which drives the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of azeotropic distillation can help in the removal of water, enhancing the efficiency of the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2,4-dimethylpentanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,4-dimethylpentanedioic acid and butanol.
Reduction: Reduction of the ester can produce the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2,4-dimethylpentanedioic acid and butanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Dibutyl 2,4-dimethylpentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of plasticizers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibutyl 2,4-dimethylpentanedioate involves its interaction with various molecular targets. As an ester, it can be hydrolyzed by esterases, releasing 2,4-dimethylpent
Comparison with Similar Compounds
Key Characteristics :
- Chemical Formula : C₁₃H₂₆O₄
- Molecular Weight : ~246.34 g/mol
- Structure : Branched ester with enhanced lipophilicity due to butyl groups.
This compound is hypothesized to function as a plasticizer, solvent, or intermediate in organic synthesis, leveraging its steric hindrance from methyl groups and hydrophobic nature from butyl chains.
Comparison with Similar Compounds
Diethyl 2,4-Dibromopentanedioate (CAS: 870-78-0)
Key Differences :
- Substituents : Bromine atoms (Br) at positions 2 and 4 vs. methyl groups in the dibutyl derivative.
- Ester Groups : Ethyl (-O-C₂H₅) vs. butyl (-O-C₄H₉).
Physical and Chemical Properties :
Functional Contrasts :
- Reactivity : The bromine in diethyl 2,4-dibromopentanedioate enables participation in substitution or elimination reactions, whereas the methyl groups in the dibutyl analog primarily influence steric effects.
- Applications: The brominated compound is likely used in synthetic chemistry (e.g., alkylation), while the dibutyl derivative may serve as a plasticizer due to its non-polar structure .
Dimethyl Pentanedioate
Key Differences :
- Ester Groups : Methyl (-O-CH₃) vs. butyl (-O-C₄H₉).
- Substituents: No methyl or bromine groups on the pentanedioate backbone.
Physical Properties :
| Property | This compound | Dimethyl Pentanedioate |
|---|---|---|
| Molecular Weight (g/mol) | ~246.34 | 160.17 |
| Boiling Point | Higher (due to larger esters) | Lower (~195°C) |
| Polarity | Less polar | More polar |
Functional Contrasts :
- The smaller methyl esters exhibit higher polarity, making them suitable for polar solvents, while dibutyl derivatives are better suited for non-polar applications.
2,4-Dimethylpentane (CAS: 108-08-7)
Key Differences :
- Class : Hydrocarbon vs. ester.
- Structure : Branched alkane without functional groups.
Physical Properties :
| Property | This compound | 2,4-Dimethylpentane |
|---|---|---|
| Molecular Weight (g/mol) | ~246.34 | 100.20 |
| Boiling Point | >200°C (estimated) | ~80.5°C |
| Density (g/cm³) | ~1.0–1.1 | 0.673 |
Functional Contrasts :
- The hydrocarbon lacks reactive sites, making it a fuel additive or solvent, whereas the dibutyl ester’s functional groups enable chemical synthesis or material science applications .
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